

An In-Depth Technical Guide to 4-Benzyloxyanisole: Properties, Synthesis, and Biological Relevance

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Compound of Interest

Compound Name: 4-Benzyloxyanisole

Cat. No.: B189286

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Benzyloxyanisole** (CAS No. 6630-18-8), a versatile aromatic ether with applications in organic synthesis and potential relevance in medicinal chemistry. This document details its physicochemical properties, provides an exemplary experimental protocol for its synthesis via the Williamson ether synthesis, and explores the biological activity of a closely related analogue, highlighting a potential mechanism of action involving the JAK/STAT signaling pathway. This guide is intended to be a valuable resource for professionals in research, and drug development, offering foundational knowledge and practical insights into this class of compounds.

Core Properties of 4-Benzyloxyanisole

4-Benzyloxyanisole, also known as 1-(benzyloxy)-4-methoxybenzene, is a solid organic compound. Its core chemical and physical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	6630-18-8	[1]
Molecular Formula	C ₁₄ H ₁₄ O ₂	[1]
Molecular Weight	214.26 g/mol	[1]
Appearance	White to off-white crystalline solid	
Melting Point	71-74 °C	[2]
Boiling Point	334.3 °C at 760 mmHg	[2]
Density	1.081 g/cm ³	[2]
Flash Point	134.9 °C	[2]
Solubility	Insoluble in water; soluble in common organic solvents like ethanol, ether, and acetone.	[2]
Refractive Index	1.56	[2]

Synthesis of 4-Benzyloxyanisole: Experimental Protocol

The most common and efficient method for the synthesis of **4-Benzyloxyanisole** is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. Below is a representative experimental protocol for the synthesis of **4-Benzyloxyanisole** from 4-methoxyphenol and benzyl bromide.

Reaction Scheme:

Figure 1: Signaling pathway of 4-(benzyloxy)phenol in macrophages.

Applications and Future Directions

4-Benzyloxyanisole serves as a valuable intermediate in organic synthesis. Its benzyloxy group acts as a stable protecting group for the phenolic hydroxyl, which can be readily removed by catalytic hydrogenation. This allows for selective reactions at other positions of the molecule.

The biological activity observed in its close analogue, 4-(benzyloxy)phenol, suggests that the benzyloxy-phenyl moiety could be a promising scaffold for the development of novel therapeutic agents. The modulation of the JAK/STAT pathway, a critical signaling node in immunity and cancer, indicates that derivatives of **4-benzyloxyanisole** could be explored for their potential as immunomodulators or anti-cancer agents.

Future research could focus on:

- Synthesizing a library of **4-benzyloxyanisole** derivatives with modifications on either aromatic ring.
- Screening these compounds for a range of biological activities, including antimicrobial, anti-inflammatory, and anti-proliferative effects.
- Investigating the structure-activity relationships to optimize potency and selectivity for specific biological targets.

Conclusion

4-Benzyloxyanisole is a readily accessible and synthetically useful compound. While its direct biological applications are yet to be fully explored, the demonstrated immunomodulatory activity of a close structural analogue highlights the potential of the benzyloxy-phenyl scaffold in drug discovery. This technical guide provides a solid foundation of its chemical properties, a practical synthetic protocol, and a glimpse into its potential biological relevance, serving as a valuable resource for researchers and scientists in the field.

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